Casein Kinase II Inhibitor IV Hydrochloride is a small-molecule compound that selectively inhibits casein kinase II, a serine/threonine protein kinase involved in numerous cellular processes, including cell growth, proliferation, and survival. This compound is of significant interest in cancer research due to its potential therapeutic applications in inhibiting tumor growth and promoting apoptosis in malignant cells. Casein kinase II is often overexpressed in various cancers, making its inhibition a promising strategy for targeted cancer therapies.
Casein Kinase II Inhibitor IV Hydrochloride falls under the category of enzyme inhibitors, specifically targeting serine/threonine kinases. It is classified as a small-molecule drug candidate with potential applications in oncology due to its ability to modulate signaling pathways associated with cancer cell survival and proliferation.
The synthesis of Casein Kinase II Inhibitor IV Hydrochloride typically involves multi-step organic synthesis techniques. The exact synthetic route can vary depending on the specific protocols used by different laboratories but generally includes the following steps:
Technical details regarding specific reagents and conditions (e.g., temperature, solvent systems) are often proprietary or vary by laboratory but are crucial for optimizing yield and activity.
The molecular structure of Casein Kinase II Inhibitor IV Hydrochloride features a complex arrangement that allows it to effectively bind to the active site of casein kinase II. The compound typically contains functional groups that facilitate hydrogen bonding and hydrophobic interactions with the kinase.
Casein Kinase II Inhibitor IV Hydrochloride primarily acts through competitive inhibition of casein kinase II. The binding of the inhibitor to the enzyme prevents substrate phosphorylation, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.
The mechanism of action for Casein Kinase II Inhibitor IV Hydrochloride involves several key steps:
Research has demonstrated that inhibition of casein kinase II leads to reduced cell proliferation in various cancer cell lines, highlighting its potential as an anti-cancer agent .
Relevant data regarding its stability and reactivity under various conditions are essential for researchers utilizing this compound in experimental settings.
Casein Kinase II Inhibitor IV Hydrochloride has several scientific uses:
The catalytic subunits Casein Kinase 2α (CK2α) and Casein Kinase 2α′ (CK2α′) exhibit distinct substrate preferences and cellular functions despite sharing 90% sequence identity in their ATP-binding pockets. X-ray crystallography studies reveal that CK2α′ possesses a unique Type IV allosteric site ("D" pocket) located distally from the conserved ATP-binding site. This pocket is characterized by differential residue composition (e.g., Lys75, Ile78, Pro109) compared to CK2α, enabling subunit-specific targeting [2] [3]. Computational analyses using CASTp identified this pocket in CK2α′ with 40% greater hydrophobicity and distinct electrostatic properties relative to CK2α. Selective inhibitors like Compound IV exploit these differences through:
Table 1: Key Structural Differences Between CK2α and CK2α′
| Structural Feature | CK2α | CK2α′ | Functional Consequence | |
|---|---|---|---|---|
| C-terminal length | 20 additional residues | Truncated | Differential protein-protein interactions | |
| "D pocket" residue composition | Val31, Asp175 | Lys75, Ile78 | Selective small-molecule binding | |
| ATP-binding pocket volume | 412 ų | 398 ų | Altered ATP-competitive inhibitor kinetics | |
| αC-helix dynamics | Low flexibility | High flexibility | Enhanced allosteric modulation | [2] [3] [6] |
Casein Kinase II Inhibitor IV Hydrochloride operates through dual mechanisms: direct adenosine triphosphate (ATP)-competitive inhibition and allosteric holoenzyme disruption. Kinetic analyses using ADP-Glo™ assays demonstrate its competitive inhibition constant (Ki) of 8.3 ± 0.7 nM against CK2α′, compared to 142 ± 11 nM against CK2α. This 17-fold selectivity arises from:
Allosteric modulation occurs through binding at the α/β subunit interface (Site 1), inducing long-range conformational changes. Monte Carlo path generation analysis identified three major allosteric pathways:
Mutation of Ile78 to cysteine reduces catalytic efficiency (kcat/Km) by 85% in CK2α′, confirming its role in allosteric signal transduction. Conversely, V31R mutation increases activity 2.3-fold by stabilizing the open conformation of the catalytic cleft [6].
Casein Kinase II Inhibitor IV Hydrochloride disrupts Casein Kinase 2 holoenzyme assembly by targeting the Casein Kinase 2α/Casein Kinase 2β interface, a shallow hydrophobic pocket (832 Ų) with high conformational plasticity. Surface plasmon resonance studies demonstrate a 50 nM binding affinity for Casein Kinase 2α, reducing Casein Kinase 2β affinity by 400-fold. This disruption induces:
Table 2: Functional Consequences of Holoenzyme Disruption
| Holoenzyme Function | Intact Holoenzyme | Disrupted Holoenzyme | Biological Impact | |
|---|---|---|---|---|
| Substrate recognition | RRRADDSDDDDD phosphorylation | Selective inhibition | Disrupted death ligand signaling | |
| Nuclear localization | Efficient translocation | Cytoplasmic retention | Impaired DNA repair mechanisms | |
| Death receptor phosphorylation | Ser/Thr phosphorylation maintained | >80% reduction | Enhanced TRAIL-mediated apoptosis | |
| Thermal denaturation point | 68°C ± 1.2 | 56°C ± 0.8 | Accelerated proteasomal degradation | [1] [8] [9] |
Notably, the inhibitor enhances tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced apoptosis in hepatocellular carcinoma cells by 200% through impaired phosphorylation of death receptors DR4/DR5. This occurs via disruption of Casein Kinase 2β-mediated substrate recognition rather than direct catalytic inhibition [1]. Natural killer cell cytotoxicity assays demonstrate a two-fold increase in cancer cell killing when combined with Casein Kinase II Inhibitor IV Hydrochloride, confirming its role in modulating immune-mediated tumor surveillance [1]. The compound's unique mechanism enables selective targeting of pathological Casein Kinase 2 signaling nodes while preserving basal cellular functions.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6